molecular formula C8H7IO2 B3052234 1-(2-Hydroxy-4-iodophenyl)ethanone CAS No. 39730-66-0

1-(2-Hydroxy-4-iodophenyl)ethanone

Cat. No.: B3052234
CAS No.: 39730-66-0
M. Wt: 262.04 g/mol
InChI Key: HOAGNZVXTPAGHN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-iodophenyl)ethanone is an organic compound with the molecular formula C8H7IO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a hydroxyl group at the second position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2-hydroxyacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-iodophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a base.

Major Products:

    Oxidation: 2-Hydroxy-4-iodobenzoic acid.

    Reduction: 1-(2-Hydroxy-4-iodophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-4-iodophenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of iodinated pharmaceuticals, which are used in imaging and diagnostic applications.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound’s iodine atom makes it useful in radiolabeling studies to track biological processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-iodophenyl)ethanone depends on its application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets through its iodine atom, which can form strong interactions with proteins and enzymes. The hydroxyl and carbonyl groups also contribute to its reactivity, allowing it to participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    4-Hydroxy-3-iodoacetophenone: Similar structure but with the hydroxyl and iodine groups at different positions.

    2-Hydroxy-3,5-diiodoacetophenone: Contains two iodine atoms, leading to different reactivity and applications.

    4-Hydroxy-3-methoxyacetophenone: Substituted with a methoxy group instead of iodine, affecting its chemical properties.

Uniqueness: 1-(2-Hydroxy-4-iodophenyl)ethanone is unique due to the specific positioning of the hydroxyl and iodine groups, which influence its reactivity and potential applications. The iodine atom provides distinct properties, such as increased molecular weight and the ability to participate in radiolabeling studies.

Properties

IUPAC Name

1-(2-hydroxy-4-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAGNZVXTPAGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497942
Record name 1-(2-Hydroxy-4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39730-66-0
Record name 1-(2-Hydroxy-4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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